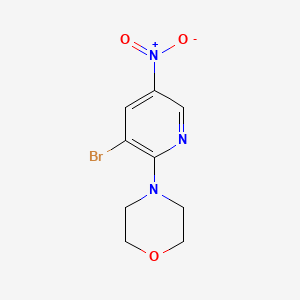
4-(3-Bromo-5-nitropyridin-2-yl)morpholine
Vue d'ensemble
Description
4-(3-Bromo-5-nitropyridin-2-yl)morpholine, or 4-BNPM, is an organic compound with a unique structure and a wide range of applications. It is a heterocyclic compound composed of a morpholine ring with an attached bromo-nitropyridine moiety. It is a white crystalline solid with a molecular weight of 240.1 g/mol, and a melting point of 164-166°C. 4-BNPM has been used in various scientific research applications, such as in the synthesis of novel compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, its biochemical and physiological effects have been studied in detail, and it has been found to have potential applications in drug delivery systems and as a therapeutic agent. In
Applications De Recherche Scientifique
Synthesis and Characterization
The research around compounds related to 4-(3-Bromo-5-nitropyridin-2-yl)morpholine has focused on their synthesis and structural characterization, often exploring their potential as intermediates for further chemical reactions. For instance, the synthesis and crystal structure of related nitro-, bromo-, and morpholine-containing compounds have been reported, highlighting their molecular structures and potential applications in developing new chemical entities with unique properties (Ibiş, Deniz, & Tuyun, 2010). Such compounds have been examined for their crystallography, showing specific conformations and interactions that could influence their reactivity and utility in chemical synthesis.
Chemical Reactions and Mechanisms
Research has delved into the reactions of nitro- and bromo-substituted pyridines with various amines, unveiling mechanisms that may be exploited in synthetic chemistry. For example, the reaction of 3-bromo-4-nitroquinoline 1-oxide with morpholine has revealed multistep ionic processes useful in constructing complex chemical structures (Hamana, Miura, Fujimura, & Takaku, 1990). These findings are critical for developing synthetic pathways for pharmaceuticals and materials science.
Biological Activities and Applications
Investigations into the biological activities of morpholine derivatives have identified potential antifungal, anticancer, and enzyme inhibitory effects. For instance, certain morpholine-based compounds have shown antifungal activity against Candida species, suggesting their potential as antifungal agents (Olender, Zaprutko, Mertas, Szliszka, Wyrozumski, & Krol, 2018). Moreover, morpholine-based metal(ii) complexes have been explored for their DNA/BSA interactions, cytotoxicity against cancer cells, and radical scavenging capabilities, highlighting the diverse therapeutic potentials of these compounds (Sakthikumar, Solomon, & Raja, 2019).
Advanced Materials and Phototherapy
Morpholine derivatives have also been investigated in the context of advanced materials, particularly in phototherapy for cancer treatment. A study introduced a smart near-infrared (NIR) photosensitizer with morpholine groups, demonstrating enhanced photodynamic/photothermal therapy effects within the tumor microenvironment (Tang, Xue, Yu, Chen, Cheng, Wang, Shao, & Dong, 2019). This application underscores the role of morpholine derivatives in developing next-generation therapeutic agents.
Propriétés
IUPAC Name |
4-(3-bromo-5-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDIJMQSMFYHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674528 | |
| Record name | 4-(3-Bromo-5-nitropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-nitropyridin-2-yl)morpholine | |
CAS RN |
1065074-89-6 | |
| Record name | 4-(3-Bromo-5-nitropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

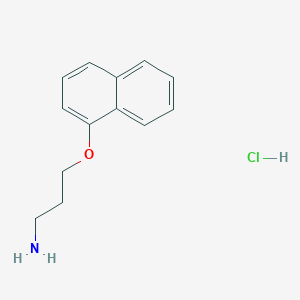
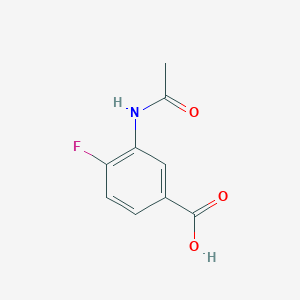
![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1522193.png)
![2-[Benzyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522194.png)
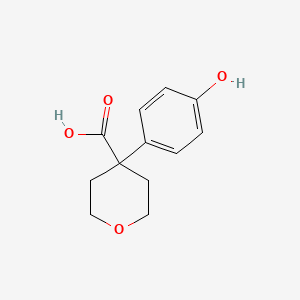

amine hydrochloride](/img/structure/B1522201.png)
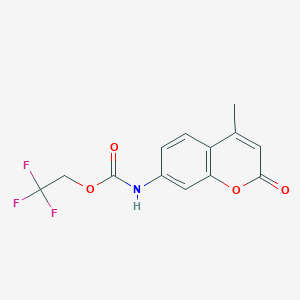

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522207.png)
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
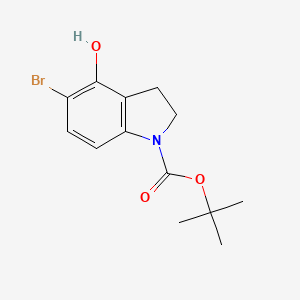
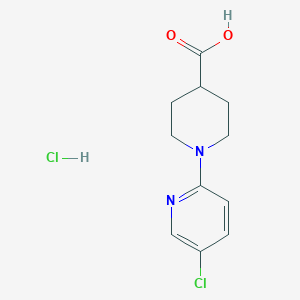
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)